molecular formula C26H23NO3S2 B281363 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B281363
M. Wt: 461.6 g/mol
InChI Key: KWPOCISKXIYMMU-SOYKGTTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as IMP-1088, is a small molecule inhibitor that targets a conserved pocket in the RNA-dependent RNA polymerase (RdRp) of multiple RNA viruses, including the common cold virus and the Zika virus.

Mechanism of Action

4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide targets a conserved pocket in the RdRp of multiple RNA viruses. RdRp is an essential enzyme for viral replication and is highly conserved across RNA viruses. By targeting this conserved pocket, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide inhibits viral replication and prevents the virus from spreading.
Biochemical and Physiological Effects:
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have minimal toxicity in preclinical studies. In a study published in Nature Microbiology, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide was shown to have no cytotoxic effects on human airway cells at concentrations up to 100 μM. Additionally, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide was shown to have no effect on the viability of human neural progenitor cells at concentrations up to 50 μM.

Advantages and Limitations for Lab Experiments

One advantage of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its broad-spectrum antiviral activity. 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit replication of multiple RNA viruses, including the common cold virus and the Zika virus. Additionally, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have minimal toxicity in preclinical studies. One limitation of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its specificity for RdRp. While RdRp is highly conserved across RNA viruses, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide may not be effective against viruses that do not use RdRp for replication.

Future Directions

For 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide include further preclinical studies to determine its efficacy in animal models and clinical studies to determine its safety and efficacy in humans. Additionally, further research is needed to determine the optimal dosing and administration of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide for the treatment of RNA viruses. Finally, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide may have potential applications in the treatment of other viral infections, such as influenza and hepatitis C.

Synthesis Methods

The synthesis of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methylthiophenol, which is then reacted with 4-bromoacetophenone to yield 4-(methylthio)acetophenone. The next step involves the reaction of 4-(methylthio)acetophenone with 4-isopropylaniline to yield 4-isopropylthioacetophenone. The final step involves the reaction of 4-isopropylthioacetophenone with 4-nitrobenzenesulfonyl chloride to yield 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide.

Scientific Research Applications

4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has shown promising results in preclinical studies as a potential treatment for multiple RNA viruses. In a study published in Nature Microbiology, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide was shown to inhibit replication of the common cold virus in human airway cells. Additionally, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide was able to inhibit replication of the Zika virus in human neural progenitor cells. These findings suggest that 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has broad-spectrum antiviral activity and could be a potential treatment for multiple RNA viruses.

properties

Molecular Formula

C26H23NO3S2

Molecular Weight

461.6 g/mol

IUPAC Name

(NE)-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C26H23NO3S2/c1-17(2)19-10-14-21(15-11-19)32(29,30)27-24-16-25(31-20-12-8-18(3)9-13-20)26(28)23-7-5-4-6-22(23)24/h4-17H,1-3H3/b27-24+

InChI Key

KWPOCISKXIYMMU-SOYKGTTHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)C(C)C)/C4=CC=CC=C4C2=O

SMILES

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O

Origin of Product

United States

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